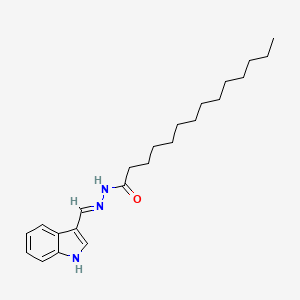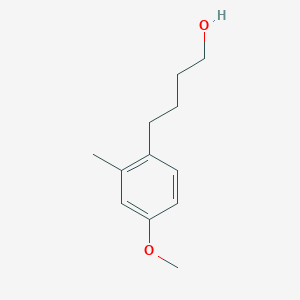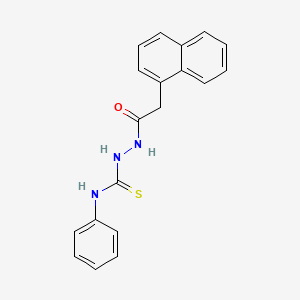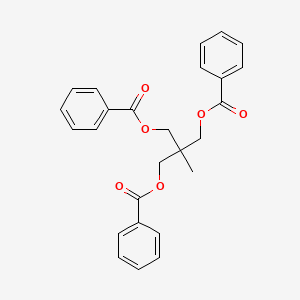
5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-5-(3,4,5-トリメトキシフェニル)イミダゾリジン-2,4-ジオンは、分子式がC13H16N2O5、分子量が280.28 g/molの化学化合物です . この化合物は、主に研究の場、特にプロテオミクスの分野で使用されています .
2. 製法
合成経路と反応条件
5-メチル-5-(3,4,5-トリメトキシフェニル)イミダゾリジン-2,4-ジオンの合成は、通常、3,4,5-トリメトキシベンズアルデヒドと尿素を酸性条件下で反応させることで行われます。 反応は、中間体シッフ塩基の形成を経て進行し、その後環化してイミダゾリジン-2,4-ジオン環を形成します .
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスを拡大することです。 これには、温度、圧力、触媒の使用などの反応条件を最適化して、収率と純度を高めることが含まれます .
3. 化学反応解析
反応の種類
5-メチル-5-(3,4,5-トリメトキシフェニル)イミダゾリジン-2,4-ジオンは、さまざまな化学反応を起こす可能性があります。これらには、次のものがあります。
酸化: この化合物は酸化されて対応するイミダゾリジン誘導体を形成することができます。
還元: 還元反応は、イミダゾリジン環を他の官能基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってイミダゾリジン誘導体が生成される可能性があり、一方、置換反応はフェニル環にさまざまな官能基を導入することができます .
4. 科学研究における用途
5-メチル-5-(3,4,5-トリメトキシフェニル)イミダゾリジン-2,4-ジオンは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 酵素阻害や生体分子との相互作用など、潜在的な生物活性について研究されています。
医学: 抗癌作用や抗炎症作用などの潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
Types of Reactions
5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
5-メチル-5-(3,4,5-トリメトキシフェニル)イミダゾリジン-2,4-ジオンの作用機序は、特定の分子標的との相互作用に関係しています。たとえば、活性部位に結合することで特定の酵素を阻害し、その活性をブロックする可能性があります。 この化合物は、細胞経路とも相互作用し、細胞増殖やアポトーシスなどのプロセスに影響を与える可能性があります .
類似化合物との比較
類似化合物
5-メチル-5-(4-メチルフェニル)イミダゾリジン-2,4-ジオン: フェニル環の置換パターンが異なりますが、構造は似ています.
5-メチル-5-[4-(3-メチルブトキシ)フェニル]-2,4-イミダゾリジンジオン: フェニル環にさらにブトキシ基が含まれています.
5-メチル-5-(4-(2-メチルアリルオキシ)フェニル)イミダゾリジン-2,4-ジオン: フェニル環にアリルオキシ基があります.
独自性
5-メチル-5-(3,4,5-トリメトキシフェニル)イミダゾリジン-2,4-ジオンは、フェニル環に3つのメトキシ基が存在することにより独特です。これは、その化学反応性と生物活性を影響を与える可能性があります。 この置換パターンは、類似化合物と比較して、その溶解性と生物学的標的との相互作用を強化する可能性があります .
特性
分子式 |
C13H16N2O5 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
5-methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O5/c1-13(11(16)14-12(17)15-13)7-5-8(18-2)10(20-4)9(6-7)19-3/h5-6H,1-4H3,(H2,14,15,16,17) |
InChIキー |
APKQJCVBKQBNRG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)




![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)


